![molecular formula C4H10N4O3S2 B14799253 2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a sulfanylethanesulfonic acid backbone with carbamimidoyl groups attached. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable substance in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid typically involves the reaction of β-S-thiuronium ethanesulfonate with concentrated aqueous ammonia. The process is carried out by carefully warming the mixture on a steam bath, leading to an exothermic reaction that converts β-S-thiuronium ethanesulfonate into the desired compound. The reaction mixture is then processed through an ion exchange resin to yield 2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of ion exchange resins and other purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl groups into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction is mediated through the carbamimidoyl groups, which can form covalent bonds with amino acid residues in the target proteins. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Carbamimidoylsulfanyl)ethanesulfonic acid: This compound shares a similar structure but lacks the additional carbamimidoyl group.
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid: This compound has a triazinyl group instead of the carbamimidoyl groups, leading to different chemical properties and reactivity.
Uniqueness
2-[(E)-N’-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid is unique due to its dual carbamimidoyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H10N4O3S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) |
InChI Key |
MFFQNMFIVBUMBX-UHFFFAOYSA-N |
Isomeric SMILES |
C(CS(=O)(=O)O)S/C(=N/C(=N)N)/N |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=NC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)

![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)


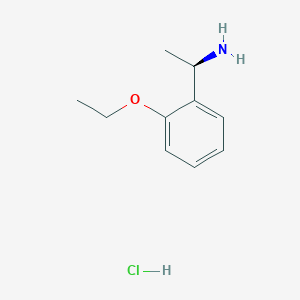
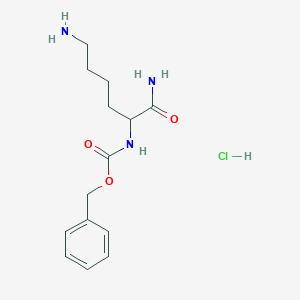

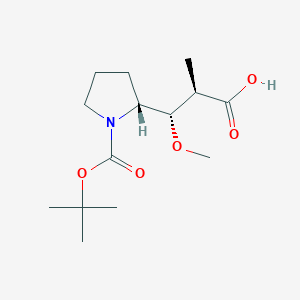
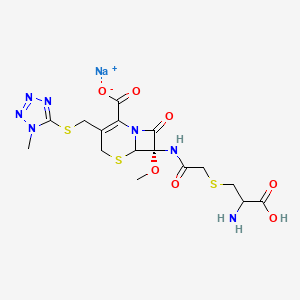
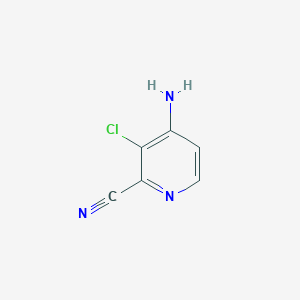
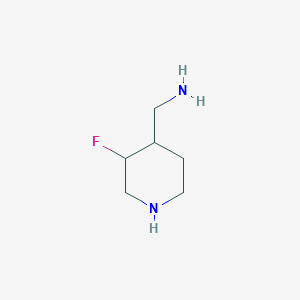
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)

